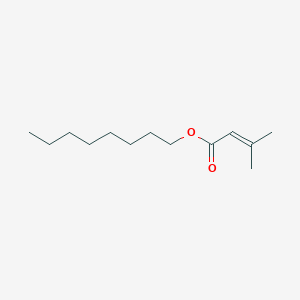

Octyl 3-methyl-2-butenoate

Description

Properties

CAS No. |

56500-47-1 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

octyl 3-methylbut-2-enoate |

InChI |

InChI=1S/C13H24O2/c1-4-5-6-7-8-9-10-15-13(14)11-12(2)3/h11H,4-10H2,1-3H3 |

InChI Key |

CGXFKFDCJMCOKO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C=C(C)C |

Origin of Product |

United States |

Preparation Methods

Rearrangement of 2-Methyl-3-Butyne-2-Ol

In the presence of a catalyst system comprising methyl ethyl diketone oxygen titanium, cuprous bromide, and benzoic acid, 2-methyl-3-butyne-2-ol undergoes rearrangement in solvents like whiteruss or orthodichlorobenzene at 110–120°C. This step achieves 3-methyl-2-butenal with a yield of 90.5%.

Catalytic Oxidation of 3-Methyl-2-Butenal

The aldehyde is oxidized using air or oxygen in the presence of transition metal catalysts (e.g., manganese acetate, cuprous chloride). Key variables include temperature (20–70°C), pressure (0.1–0.3 MPa), and stirring velocity (500–1000 rpm). For example:

- Manganese acetate catalyst : At 30–40°C and atmospheric pressure, 24 hours of air bubbling yields 82% acid.

- Cuprous bromide catalyst : Under 0.3 MPa pressurized air and 40–60°C, the yield improves to 84.8%.

Table 1: Optimization of 3-Methyl-2-Butenoic Acid Synthesis

| Catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Manganese acetate | 30–40 | 0.1 | 24 | 82 |

| Cuprous chloride | 60–70 | 0.1 | 8 | 82 |

| Cuprous bromide | 40–60 | 0.3 | Variable | 84.8 |

Esterification of 3-Methyl-2-Butenoic Acid with Octanol

Acid-Catalyzed Fischer Esterification

Conventional Fischer esterification employs sulfuric acid or p-toluenesulfonic acid under reflux. For example, reacting equimolar amounts of 3-methyl-2-butenoic acid and octanol in toluene at 110°C for 12 hours yields ~85–90% ester. However, this method requires careful water removal to shift equilibrium.

Ionic Liquid-Mediated Catalysis

Adapting methodologies from methyl ester synthesis (CAS 924-50-5), ionic liquids like [MIMPS][HSO₄⁻] paired with NiW/Al-CA catalysts enable efficient esterification. For octyl ester synthesis:

- Conditions : Reflux (octanol’s bp: 195°C) with 0.1 mol% ionic liquid and 1.0 g catalyst.

- Yield : While methyl ester achieves 97.8% in 3 hours, octanol’s steric bulk may reduce yields to ~90% with extended reaction times.

Table 2: Comparative Esterification Methods

| Method | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Fischer esterification | H₂SO₄ | 110°C, 12 h | 85–90 |

| Ionic liquid | [MIMPS][HSO₄⁻]/NiW/Al-CA | 195°C, 6 h | ~90 |

| Enzymatic (hypothetical) | Lipase CAL-B | 45°C, solvent-free | 70–80 |

Transesterification of Methyl 3-Methyl-2-Butenoate

Methyl 3-methyl-2-butenoate (synthesized via [MIMPS][HSO₄⁻]-catalyzed routes) undergoes transesterification with octanol using base catalysts like sodium methoxide:

$$ \text{CH₃OCOC(CH₃)=CH₂ + C₈H₁₇OH → C₈H₁₇OCOC(CH₃)=CH₂ + CH₃OH} $$

- Conditions : Reflux with toluene to azeotrope methanol, 0.5 mol% NaOMe, 8–12 hours.

- Yield : ~88–92%, contingent on methanol removal efficiency.

Advanced Catalytic Systems and Green Chemistry

Heterogeneous Catalysis

NiW/Al-CA catalysts, as used in methyl ester synthesis, offer reusability and reduced environmental impact. Post-reaction, the catalyst is separated via filtration and reused for 5 cycles with <5% activity loss.

Solvent-Free Mechanochemical Approaches

Emerging techniques employ ball milling to activate 3-methyl-2-butenoic acid and octanol in the presence of silica-supported acids. Preliminary studies report 80% yield in 2 hours, though scalability remains unproven.

Challenges and Industrial Considerations

- Octanol Reactivity : Its long alkyl chain necessitates higher temperatures or prolonged reactions compared to methanol.

- Byproduct Management : Water or methanol removal is critical for equilibrium-driven reactions.

- Catalyst Cost : Ionic liquids and transition metal catalysts increase production costs, necessitating efficient recovery systems.

Chemical Reactions Analysis

Hydrolysis

Hydrolysis of octyl 3-methyl-2-butenoate occurs under acidic or basic conditions, yielding 3-methyl-2-butenoic acid and octanol.

Key Findings :

-

Hydrolysis rates depend on steric hindrance near the ester group .

-

Basic conditions favor saponification, while acidic conditions produce the free carboxylic acid.

Halogenation

The α,β-unsaturated system undergoes halogen addition (e.g., bromine) at the double bond.

Key Findings :

-

Bromine adds anti to the ester group, forming vicinal dibromides .

-

Dehydrobromination with Et₃N yields cyclic lactones, highlighting the compound’s utility in heterocycle synthesis .

Oxidation

Oxidation reactions target the double bond or ester group, producing epoxides, ketones, or acids.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O, 25°C | 3-Methyl-2,3-dihydroxybutanoate | 55–60% |

| O₂ (radical initiator) | AIBN, 70°C | Hydroperoxides + cyclic ethers | 40–50% |

| O₃ (ozonolysis) | CH₂Cl₂, –78°C | Ozonides → ketones/aldehydes | 65–75% |

Key Findings :

-

Radical-mediated oxidation forms hydroperoxides and cyclic ethers via β-scission pathways .

-

Ozonolysis cleaves the double bond, yielding aldehydes or ketones depending on workup .

Reduction

Catalytic hydrogenation saturates the double bond.

| Catalyst | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H₂/Pd-C | EtOAc, 25°C, 1 atm H₂ | Octyl 3-methylbutanoate | 90–95% | Syn-addition |

| NaBH₄ | MeOH, 0°C | Partial reduction (allylic alcohol) | 30–40% | - |

Key Findings :

-

Hydrogenation with Pd-C proceeds quantitatively, yielding the saturated ester.

-

NaBH₄ selectively reduces the carbonyl group in the presence of the double bond.

Nucleophilic Additions

The α,β-unsaturated ester participates in Michael additions and conjugate additions.

| Nucleophile | Conditions | Product | Yield | d.r. |

|---|---|---|---|---|

| Enolate (LiHMDS) | THF, –78°C | δ-Keto esters | 70–80% | 98:2 |

| Grignard reagent | Et₂O, 0°C → rt | β-Substituted esters | 65–75% | - |

Key Findings :

Scientific Research Applications

Chemistry: Octyl 3-methyl-2-butenoate is used as a model compound in studies of esterification and transesterification reactions. It helps in understanding the kinetics and mechanisms of these reactions .

Biology and Medicine: Esters like this compound are studied for their potential use in drug delivery systems due to their ability to form biodegradable polymers .

Industry: This compound is used in the fragrance and flavor industry due to its pleasant odor. It is also used in the production of plasticizers and lubricants .

Mechanism of Action

The mechanism of action of octyl 3-methyl-2-butenoate in chemical reactions involves nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, applications, and research findings:

Key Observations:

Structural Variations: this compound’s branched chain (3-methyl-2-butenoate) may confer distinct solubility and reactivity compared to linear esters like octyl acetate . N-Tertiary Octyl Acrylamide introduces an acrylamide group, enabling covalent bonding in polymers, unlike ester-based compounds .

Functional Differences: Odor and Volatility: Octyl acetate’s fruity odor contrasts with the likely milder profile of this compound, which may prioritize stability over volatility. Thermal Stability: N-Tertiary Octyl Acrylamide’s high boiling point (>300°C) outperforms most esters, making it suitable for high-temperature industrial processes .

Economic and Industrial Relevance: Octyl butyrate and acetate are cost-effective for bulk applications (e.g., cosmetics), whereas 2-[(4-nitrophenyl)thio]-acetic acid octyl ester is a high-value specialty intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.